molecular formula C12H9ClN4O2S B2756499 2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide CAS No. 400080-41-3

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide

Cat. No. B2756499
CAS RN: 400080-41-3
M. Wt: 308.74
InChI Key: KPUSVGQYRUVHRN-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Benzenesulfonamides are a class of organic compounds that contain a benzene ring attached to a sulfonamide group. They are widely used in medicine, particularly as inhibitors of carbonic anhydrase.

Scientific Research Applications

Heterocyclic Compounds and Their Biological Significance

Heterocyclic compounds, particularly those containing a triazine scaffold, like the triazolo[1,5-a]pyridin moiety in the compound of interest, have been extensively studied for their wide range of biological activities. These compounds have shown potential in various pharmacological models, exhibiting antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and other activities. The triazine nucleus, due to its unique structural properties, serves as a core moiety for the development of future drugs, highlighting the importance of such structures in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Pyrimidine-Appended Optical Sensors

Compounds with heteroatoms, including those similar to the triazolo[1,5-a]pyridin group, are significant in the synthesis of optical sensors due to their biological and medicinal applications. Pyrimidine derivatives, for example, are utilized as exquisite sensing materials and have shown a broad spectrum of biological and medicinal utility. These derivatives' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, underlining the versatility of heterocyclic compounds in scientific applications (Jindal & Kaur, 2021).

Novel Central Nervous System (CNS) Acting Drugs

Research into functional chemical groups for synthesizing compounds with potential CNS activity has identified heterocycles as the largest class of organic compounds with such potential. These studies highlight the importance of heterocyclic compounds, including those with nitrogen (N) atoms, in developing new CNS medications. The findings suggest that structures similar to 2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide could play a role in future CNS drug development (Saganuwan, 2017).

Future Directions

Triazoles and benzenesulfonamides continue to be areas of active research due to their wide range of biological activities . Future research may focus on developing new derivatives with improved properties and exploring their potential applications in medicine and other fields.

properties

IUPAC Name

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c13-9-4-1-2-6-11(9)20(18,19)16-10-5-3-7-17-12(10)14-8-15-17/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSVGQYRUVHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CN3C2=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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